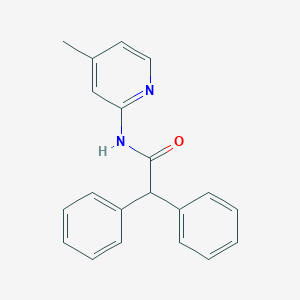![molecular formula C24H18N2O3 B270311 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase B (PKB), also known as Akt. This molecule has been extensively studied due to its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one inhibits Akt activity by binding to the ATP-binding site of the kinase domain, thereby preventing its activation. Akt plays a key role in cell survival and proliferation by phosphorylating various downstream targets, including mTOR, GSK-3β, and FOXO transcription factors. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one leads to decreased phosphorylation of these targets, resulting in inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, as mentioned earlier. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a key process in tumor growth and metastasis. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its potential toxicity, as inhibition of Akt activity can also affect normal cells and lead to adverse effects. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is the development of more potent and selective Akt inhibitors, which can improve the efficacy and reduce the toxicity of these inhibitors. Another direction is the investigation of the role of Akt in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the combination of Akt inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may provide a more effective treatment strategy for cancer.
Métodos De Síntesis
The synthesis of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylboronic acid in the presence of a palladium catalyst to form 4-(2-furyl)-4-methylbenzonitrile. This intermediate is then reacted with 2-bromo-6-(4-methylphenyl)pyridine in the presence of a base to form the desired product, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one.
Aplicaciones Científicas De Investigación
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in cancer treatment. Akt is a key player in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been studied for its potential applications in other diseases, such as diabetes and Alzheimer's disease.
Propiedades
Nombre del producto |
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Fórmula molecular |
C24H18N2O3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
6-[4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H18N2O3/c1-15-4-6-16(7-5-15)19-12-18(22-3-2-10-28-22)13-20(25-19)17-8-9-23-21(11-17)26-24(27)14-29-23/h2-13H,14H2,1H3,(H,26,27) |
Clave InChI |
SRPHKODYOCFTBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)



![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)
![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)

![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)
![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)
![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)